

# (R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

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## Introduction

(R)-4-(2-Aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine or (R)- $\alpha$ -methyltyramine, is a chiral amine of significant interest in pharmacological research and drug development. As an enantiomer of the sympathomimetic amine 4-hydroxyamphetamine, it exhibits distinct biological activities and metabolic pathways. This technical guide provides an in-depth overview of (R)-4-(2-Aminopropyl)phenol, covering its chemical identity, suppliers, synthesis, experimental protocols, and biological significance, with a focus on data relevant to researchers in the field.

## Chemical Identification and Suppliers

The specific enantiomer (R)-4-(2-Aminopropyl)phenol is identified by the CAS number 1518-89-4. The racemic mixture, 4-(2-aminopropyl)phenol, is more commonly available and has the CAS number 103-86-6[1].

Table 1: Chemical Identifiers

Identifier	(R)-4-(2-Aminopropyl)phenol	4-(2-Aminopropyl)phenol (Racemate)
CAS Number	1518-89-4	103-86-6
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	C <sub>9</sub> H <sub>13</sub> NO
Molecular Weight	151.21 g/mol	151.21 g/mol
IUPAC Name	(2R)-2-amino-1-(4-hydroxyphenyl)propane	4-(2-aminopropyl)phenol

A number of chemical suppliers offer **4-(2-aminopropyl)phenol**, primarily as the racemate. The (R)-enantiomer may be available from specialized suppliers, though it is sometimes listed as a discontinued product. Researchers are advised to inquire with the suppliers for current availability.

Table 2: Potential Suppliers of **4-(2-Aminopropyl)phenol** and its Enantiomers

Supplier	Product	CAS Number	Notes
Gentaur	(R)-4-(2-Aminopropyl)phenol	1693-66-9	Catalog: 572-TRC-A621685-1G
ChemicalBook	4-(2-aminopropyl)phenol	103-86-6	Lists multiple suppliers for the racemate.
PubChem	4-(2-aminopropyl)phenol	103-86-6	Provides a list of chemical vendors.

## Synthesis and Chiral Separation

The synthesis of racemic **4-(2-aminopropyl)phenol** (p-hydroxyamphetamine) can be achieved through various methods. One common approach involves the reduction of 4-hydroxyphenylacetone.

## Enantioselective Synthesis

While specific protocols for the direct enantioselective synthesis of (R)-**4-(2-aminopropyl)phenol** are not readily available in the public domain, chiral resolution of the racemate is a common and effective method to obtain the pure enantiomer.

## Experimental Protocol: Chiral Separation of 4-(2-aminopropyl)phenol Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and (S)-**4-(2-aminopropyl)phenol** using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials and Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or a cyclodextrin-based column like Cyclobond™ I 2000 DM)
- HPLC-grade solvents (e.g., hexane, isopropanol, methanol, acetonitrile)
- Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
- Racemic **4-(2-aminopropyl)phenol** standard

Procedure:

- **Column Selection:** Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amine-containing compounds.
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
- **System Equilibration:** Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

- **Sample Preparation:** Dissolve the racemic **4-(2-aminopropyl)phenol** in the mobile phase to a concentration of approximately 1 mg/mL.
- **Injection and Detection:** Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm or 275 nm).
- **Data Analysis:** The two enantiomers should elute as separate peaks. The resolution ( $R_s$ ) between the peaks should be calculated to assess the quality of the separation. A resolution of  $>1.5$  is generally considered baseline separation.

Table 3: Example HPLC Parameters for Chiral Separation

Parameter	Condition
Column	Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase	n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Temperature	25 °C
Detection	UV at 225 nm
Injection Volume	10 µL

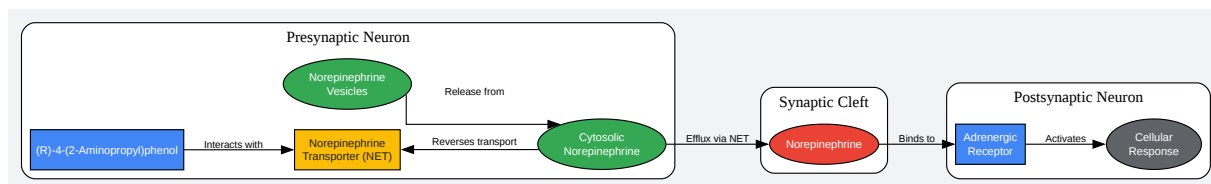
## Biological Activity and Significance

(R)-**4-(2-Aminopropyl)phenol**'s biological activity is primarily as an indirect-acting sympathomimetic agent. This means it exerts its effects by increasing the levels of norepinephrine in the synaptic cleft, rather than by directly binding to and activating adrenergic receptors[2][3].

## Mechanism of Action: Norepinephrine Release

The primary mechanism of action involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through interaction with the norepinephrine transporter

(NET), leading to a reversal of its function and subsequent efflux of norepinephrine into the synapse.

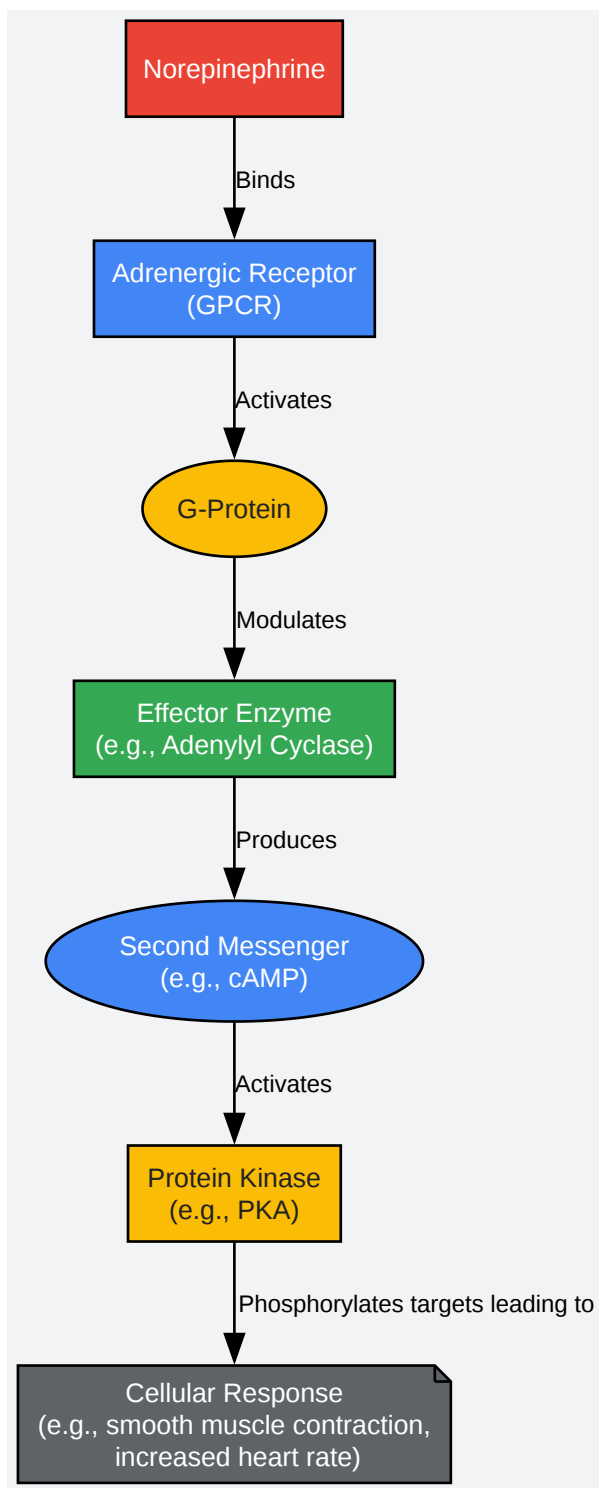


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Mechanism of Norepinephrine Release by (R)-4-(2-Aminopropyl)phenol.

## Adrenergic Signaling Pathway

Once released into the synaptic cleft, norepinephrine binds to and activates adrenergic receptors on the postsynaptic membrane. These are G-protein coupled receptors (GPCRs) that initiate downstream signaling cascades, leading to various physiological responses.



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Simplified Adrenergic Receptor Signaling Pathway.

## Stereoselectivity and Biological Data

The biological activity of **4-(2-aminopropyl)phenol** is stereoselective, meaning the (R) and (S) enantiomers can have different potencies and effects. For instance, studies on the metabolism of methamphetamine show that its conversion to p-hydroxyamphetamine is enantioselective[4] [5].

One key molecular target for p-hydroxyamphetamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. A study investigating the stereoselectivity of p-hydroxyamphetamine at TAAR1 in different species found that the S-(+)-enantiomer was generally more potent than the R-(-)-enantiomer[6].

Table 4: Stereoselectivity of p-Hydroxyamphetamine at TAAR1

Species	Enantiomer	EC <sub>50</sub> (μM) at TAAR1
Rat	S-(+)	~1.0
R-(-)	>10	
Mouse	S-(+)	~1.0
R-(-)	>10	
Human/Rat Chimera	S-(+)	~5.0
R-(-)	>10	

Data adapted from a study on TAAR1 activation[6].

## Toxicity Data

Studies on the racemic mixture, 4-hydroxyamphetamine, have provided insights into its toxicological profile. In vitro studies using human dopaminergic differentiated SH-SY5Y cells have compared the toxicity of amphetamine and its metabolites, 4-hydroxyamphetamine (4-OHAMP) and 4-hydroxynorephedrine (4-OHNE).

Table 5: In Vitro Toxicity of 4-Hydroxyamphetamine

Compound	Cell Line	Exposure Time	TC <sub>50</sub> (Toxic Concentration 50%)
Amphetamine (AMPH)	SH-SY5Y	24h	~3.5 mM
4-Hydroxyamphetamine (4-OHAMPH)	SH-SY5Y	24h	Not reached in the tested range (up to 10 mM)
4-Hydroxynorephedrine (4-OHNE)	SH-SY5Y	24h	~8 mM

Data from a study on the toxicity of amphetamine metabolites[7].

These results indicate that 4-hydroxyamphetamine is less toxic in this in vitro model than its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine[7]. It is important to note that this data is for the racemate, and the toxicity of the individual enantiomers may differ.

## Conclusion

(R)-4-(2-Aminopropyl)phenol is a chiral molecule with important pharmacological properties as an indirect-acting sympathomimetic. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic signaling pathways. The stereochemistry of this compound plays a crucial role in its biological activity, as evidenced by its enantioselective interaction with targets such as TAAR1. This technical guide provides a foundational resource for researchers and professionals working with (R)-4-(2-Aminopropyl)phenol, summarizing key data and experimental protocols to facilitate further investigation and drug development efforts.



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- To cite this document: BenchChem. [(R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073377#r-4-2-aminopropyl-phenol-cas-number-and-supplier]

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